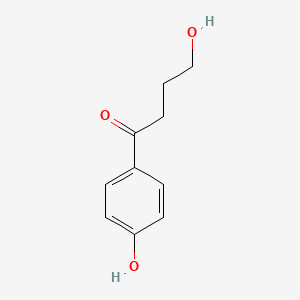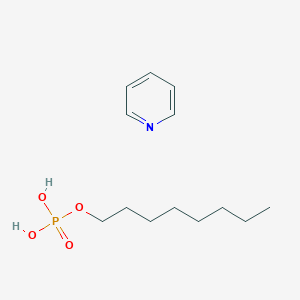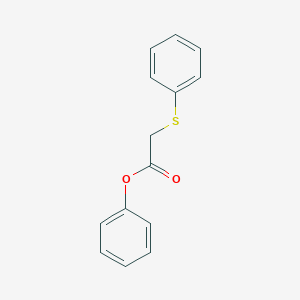![molecular formula C16H15N3O2 B14306200 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione CAS No. 112638-73-0](/img/structure/B14306200.png)
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring fused with a phenyl and pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-2-(pyridin-2-yl)ethanamine with a suitable imidazolidine precursor in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine-4,5-dione derivatives with additional oxygen functionalities.
Scientific Research Applications
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Similar in structure but contains a thiazolidine ring instead of an imidazolidine ring.
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Contains a nitrile group instead of the imidazolidine ring.
Uniqueness
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione is unique due to its specific combination of the imidazolidine ring with phenyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
112638-73-0 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(2-phenyl-2-pyridin-2-ylethyl)imidazolidine-4,5-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-16(21)19-14(18-15)10-12(11-6-2-1-3-7-11)13-8-4-5-9-17-13/h1-9,12,14H,10H2,(H,18,20)(H,19,21) |
InChI Key |
JSEWXWDERHIMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2NC(=O)C(=O)N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


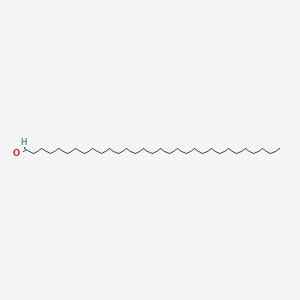
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
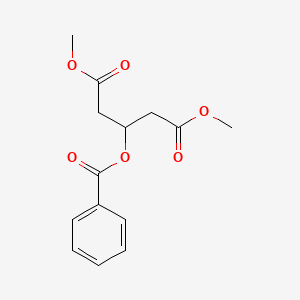
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
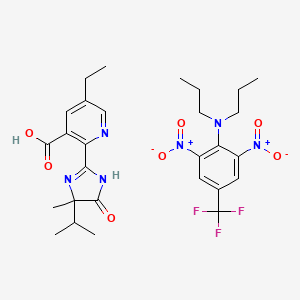

![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

